molecular formula C9H7BrN2S B7904905 2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole

2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B7904905
M. Wt: 255.14 g/mol
InChI Key: KEHMXRIGZFVHEJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the bromophenyl and methyl groups in this compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-(4-bromophenyl)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHMXRIGZFVHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 4-bromophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or thiols in the presence of a base.

    Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 2-(4-aminophenyl)-5-methyl-1,3,4-thiadiazole or 2-(4-thiophenyl)-5-methyl-1,3,4-thiadiazole.

    Coupling Products: Products from Suzuki-Miyaura coupling can include biaryl compounds with extended conjugation.

Scientific Research Applications

2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromophenyl and thiadiazole moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole is unique due to the specific combination of the bromophenyl and methyl groups, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in substitution and coupling reactions, while the methyl group can affect its electronic properties and steric interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole
Reactant of Route 2
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2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole

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